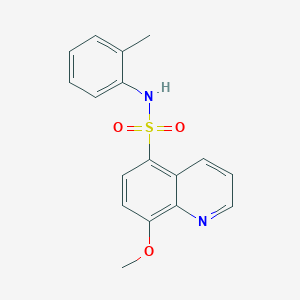

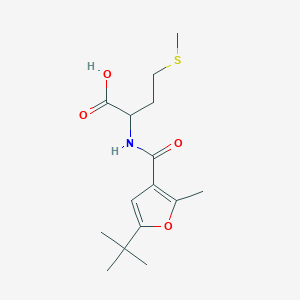

![molecular formula C20H26N2O2 B5556654 4-(3-羟基-3-甲基丁基)-N-[(1S)-1-(3-甲基-2-吡啶基)乙基]苯甲酰胺](/img/structure/B5556654.png)

4-(3-羟基-3-甲基丁基)-N-[(1S)-1-(3-甲基-2-吡啶基)乙基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide often involves cyclization reactions under specific conditions. For example, the Bischler-Napieralski reaction has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to form various pyrrole derivatives, as demonstrated in the synthesis of 3-arylmethylidene-4,5-dihydro-3H-pyrroles (Browne, Skelton, & White, 1981). Such methodologies may offer insights into the synthesis routes for the compound .

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the physical and chemical properties of a compound. X-ray crystallography is a common technique used in this analysis. For instance, the structure of certain benzamide derivatives has been confirmed using this technique, establishing their configurations and providing a basis for understanding their reactivity and interaction with biological targets (Yanagi et al., 2000).

Chemical Reactions and Properties

The chemical behavior of benzamide derivatives, including reactions they may undergo and their chemical stability, is an area of active research. Studies often focus on modifications to the benzamide moiety to enhance certain properties or introduce new functionalities. For example, methylation of the pyridine moiety in certain benzamide molecules has been explored to optimize biological properties, indicating that slight modifications can significantly influence the chemical behavior and potency of these compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Physical Properties Analysis

The physical properties of a compound, such as its melting point, solubility, and polymorphism, are essential for its characterization and potential application. Studies on related compounds, such as different crystalline forms of benzamide derivatives, provide insights into their thermal behavior, phase transitions, and stability, which are critical for the development of pharmaceutical formulations (Yanagi et al., 2000).

Chemical Properties Analysis

The reactivity of benzamide compounds, including their potential for undergoing various chemical reactions, is a key area of study. This includes exploring their potential as intermediates in the synthesis of more complex molecules or evaluating their activity in biological systems. For instance, the synthesis and evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as a histone deacetylase inhibitor highlight the therapeutic potential of such compounds (Zhou et al., 2008).

科学研究应用

合成技术

研究人员已经开发出相关化合物的高产合成方法,展示了可适用于4-(3-羟基-3-甲基丁基)-N-[(1S)-1-(3-甲基-2-吡啶基)乙基]苯甲酰胺合成的技术。例如,Bobeldijk 等人 (1990) 概述了 (S)-BZM、(R)-BZM 和 (S)-IBZM 的简单且高产的合成方法,该方法可适用于相关苯甲酰胺 (Bobeldijk 等人,1990)。

化学改性以增强性能

Ukrainets 等人 (2015) 探索了类似分子结构中吡啶部分的甲基化以增强镇痛特性,为优化其生物活性而修饰 4-(3-羟基-3-甲基丁基)-N-[(1S)-1-(3-甲基-2-吡啶基)乙基]苯甲酰胺提供了模板 (Ukrainets 等人,2015)。

在药物发现中的应用

类似化合物在药物发现中的潜在应用,特别是作为特定靶标的抑制剂,已有充分的文献记载。Zhou 等人 (2008) 描述了口服组蛋白脱乙酰酶抑制剂的发现,突出了苯甲酰胺衍生物在开发新的治疗剂中的作用 (Zhou 等人,2008)。

抗菌活性

Mobinikhaledi 等人 (2006) 报道了 N-(3-羟基-2-吡啶基)苯甲酰胺的合成和抗菌活性,表明类似结构可能具有抗菌特性,因此在解决细菌耐药性方面具有应用 (Mobinikhaledi 等人,2006)。

代谢和药代动力学

Gong 等人 (2010) 研究了 Flumatinib(一种新型抗肿瘤酪氨酸激酶抑制剂)在慢性粒细胞白血病患者中的代谢,表明了解苯甲酰胺衍生物的代谢途径对于其有效的临床应用非常重要 (Gong 等人,2010)。

属性

IUPAC Name |

4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-14-6-5-13-21-18(14)15(2)22-19(23)17-9-7-16(8-10-17)11-12-20(3,4)24/h5-10,13,15,24H,11-12H2,1-4H3,(H,22,23)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJMJTLBQCKQAS-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(C)NC(=O)C2=CC=C(C=C2)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=CC=C1)[C@H](C)NC(=O)C2=CC=C(C=C2)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

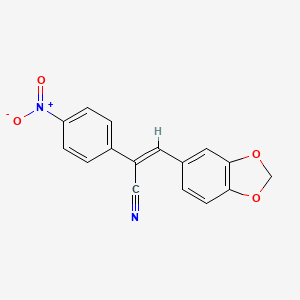

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)

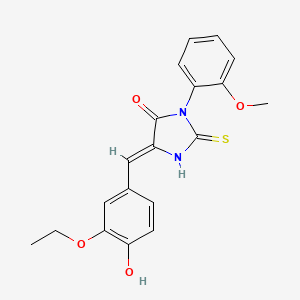

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

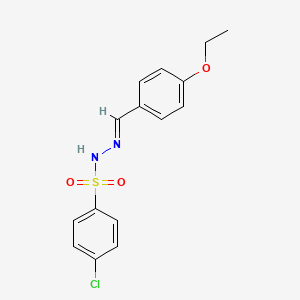

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5556641.png)

![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)